4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes in the presence of a catalyst such as nano SnO2 at room temperature and under solvent-free conditions . This reaction forms the pyrazole core, which is then further functionalized to introduce the hydroxyl, methyl, phenyl, and prop-2-en-1-yloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and prop-2-en-1-yloxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-(4-iodophenyl)-3,5-pyrazolidinedione
- **Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates
Uniqueness
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its prop-2-en-1-yloxy group, in particular, differentiates it from other pyrazole derivatives, providing additional sites for chemical modification and enhancing its versatility in various applications.
Properties
Molecular Formula |
C30H28N4O3 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(2-prop-2-enoxyphenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H28N4O3/c1-4-19-37-25-18-12-11-17-24(25)28(26-20(2)31-33(29(26)35)22-13-7-5-8-14-22)27-21(3)32-34(30(27)36)23-15-9-6-10-16-23/h4-18,28,31-32H,1,19H2,2-3H3 |
InChI Key |
KBVTWVQHELOPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3OCC=C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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